2-Adamantyl acetate

Organic Synthesis Carbonium Ion Chemistry Adamantane Derivatives

2-Adamantyl acetate (C₁₂H₁₈O₂, MW 194.27 g/mol) is an ester derivative of the adamantane cage hydrocarbon, characterized by an acetate group at the secondary bridgehead 2-position. This structural arrangement imparts a unique stereoelectronic profile and reactivity distinct from the more common 1-adamantyl acetate isomer.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 19066-22-9
Cat. No. B093418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantyl acetate
CAS19066-22-9
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2CC3CC(C2)CC1C3
InChIInChI=1S/C12H18O2/c1-7(13)14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3
InChIKeyKCRIKUHGRAGLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Adamantyl Acetate (CAS 19066-22-9) for Pharmaceutical and Fragrance R&D: Key Physicochemical and Synthetic Baseline


2-Adamantyl acetate (C₁₂H₁₈O₂, MW 194.27 g/mol) is an ester derivative of the adamantane cage hydrocarbon, characterized by an acetate group at the secondary bridgehead 2-position . This structural arrangement imparts a unique stereoelectronic profile and reactivity distinct from the more common 1-adamantyl acetate isomer . The compound is typically synthesized via esterification of 2-adamantanol with acetic acid or through catalytic transformation of 1-adamantanol over solid acid catalysts .

Why 2-Adamantyl Acetate Is Not Interchangeable with 1-Adamantyl Acetate or Other Adamantyl Esters in Critical Applications


Substitution of 2-adamantyl acetate with the 1-position isomer or other adamantyl esters is inadvisable due to divergent reactivity and performance profiles. Unlike the 1-isomer, the 2-position acetate undergoes unique solvolytic pathways with negligible hydride shift, enabling cleaner, more predictable reaction outcomes in synthetic chemistry . Furthermore, in fragrance applications, the specific substitution pattern of 2-adamantyl acetate confers a distinct olfactive character and superior headspace volatility compared to the industry benchmark OTNE (octahydrotetramethyl acetophenone) .

Quantitative Differentiation of 2-Adamantyl Acetate: Comparative Data for Procurement and Selection Decisions


Regioselectivity in Solvolysis: 2-Adamantyl Acetate vs. 1-Adamantyl Acetate Formation

Deamination of 2-aminoadamantane in acetic acid yields 2-adamantyl acetate with no detectable 1-adamantyl acetate formation, demonstrating strict regioselectivity. In contrast, acetolysis of 2-adamantyl tosylate yields 0.4% of skeletally rearranged 4-exo-protoadamantyl acetate, indicating a minor but defined competing pathway .

Organic Synthesis Carbonium Ion Chemistry Adamantane Derivatives

Fragrance Performance: Headspace Advantage of 2-Adamantyl Acetate over OTNE

2-Adamantyl acetate exhibits a higher headspace concentration compared to the widely used fragrance material OTNE (octahydrotetramethyl acetophenone). This property allows for more efficient scent delivery and potential cost savings in consumer product formulations .

Fragrance Chemistry Consumer Products Headspace Analysis

Synthetic Pathway Selectivity: 2-Adamantyl Acetate from 1-Adamantanol over Solid Acid Catalysts

In the catalytic transformation of 1-adamantanol, the 1,2-hydride shift leads to the formation of 2-adamantyl cation, which yields 2-adamantane derivatives including 2-adamantyl acetate. The selectivity for 2-derivatives is influenced by catalyst acidity and pore size, offering a tunable route to 2-adamantyl acetate that avoids direct 2-adamantanol esterification .

Catalysis Adamantane Chemistry Synthetic Methodology

Validated Application Scenarios for 2-Adamantyl Acetate Based on Quantitative Evidence


Synthesis of Complex Adamantane-Based Pharmaceuticals Requiring High Regioselectivity

The strict regioselectivity of 2-adamantyl acetate formation (0% 1-isomer) makes it a preferred intermediate for constructing 2-substituted adamantane pharmacophores, minimizing purification challenges and ensuring structural fidelity in active pharmaceutical ingredients .

Next-Generation Fragrance Formulations Seeking Cost-Effective, High-Headspace Woody/Amber Notes

In consumer products, 2-adamantyl acetate's higher headspace relative to OTNE enables formulators to achieve desired scent intensity with lower material usage, aligning with sustainability and cost-saving initiatives .

Fundamental Mechanistic Studies in Carbocation Rearrangement

The compound's unique behavior—yielding 2-adamantyl acetate without detectable 1-isomer but capable of a minor (0.4%) protoadamantyl rearrangement—provides a well-characterized system for probing σ-participation and hydride shift dynamics in cage hydrocarbons .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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